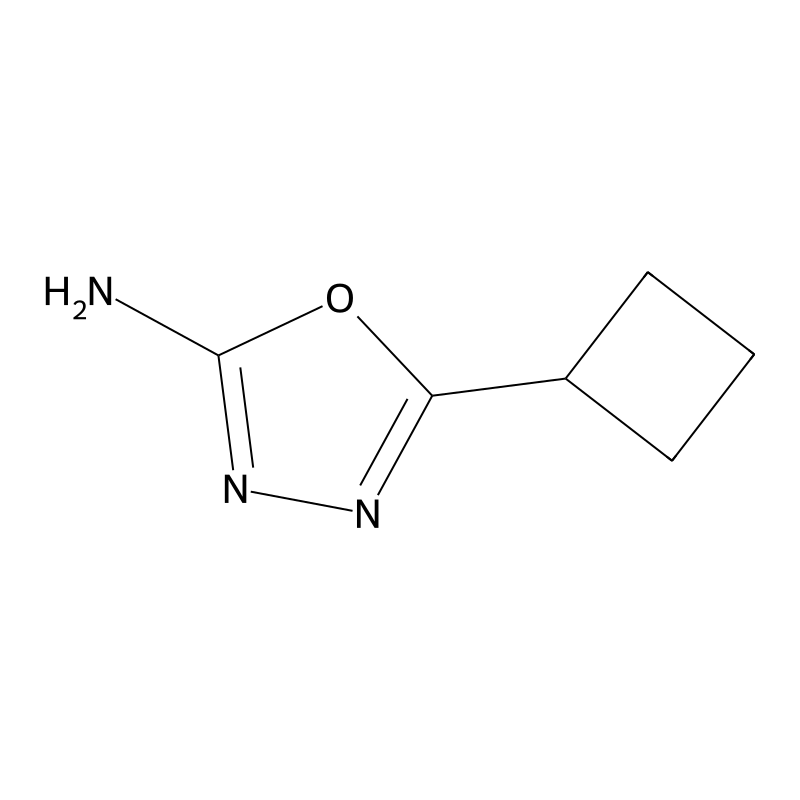5-Cyclobutyl-1,3,4-oxadiazol-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Currently Available Information:
- Scientific databases like PubChem () acknowledge the existence of the compound but do not provide details on its research applications.
- Commercial suppliers like Sigma-Aldrich and BLDpharm primarily focus on offering the compound for purchase, with no mention of its research uses (, ).
Future Research Potential:
- The oxadiazole ring is a common pharmacophore (a structural feature required for biological activity) found in various drugs. Research efforts might explore if 5-Cyclobutyl-1,3,4-oxadiazol-2-amine exhibits any interesting biological properties.
- The amine group allows for further chemical modifications, potentially leading to derivatives with enhanced properties for specific research applications.
5-Cyclobutyl-1,3,4-oxadiazol-2-amine is characterized by its molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol. It features a cyclobutyl group attached to the 5-position of the oxadiazole ring and an amino group at the 2-position. The compound is noted for its potential pharmacological properties and has been studied for various applications in medicinal chemistry .
The chemical reactivity of 5-cyclobutyl-1,3,4-oxadiazol-2-amine can be influenced by the presence of functional groups in its structure. Oxadiazole derivatives typically undergo reactions such as:
- Nucleophilic substitutions: The amino group can act as a nucleophile in various substitution reactions.
- Cyclization reactions: Under specific conditions, it can participate in cyclization to form more complex structures.
- Reactions with electrophiles: The oxadiazole ring can react with electrophiles under certain conditions, leading to diverse derivatives .
Compounds containing the oxadiazole moiety have demonstrated various biological activities, including:
- Antimicrobial properties: Some derivatives show effectiveness against bacterial and fungal strains.
- Anticancer activity: Certain oxadiazoles have been investigated for their potential to inhibit cancer cell proliferation.
- Enzyme inhibition: 5-cyclobutyl-1,3,4-oxadiazol-2-amine may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in treating neurodegenerative diseases .
Synthesis of 5-cyclobutyl-1,3,4-oxadiazol-2-amine typically involves:
- Formation of hydrazones: Starting from cyclobutyl-containing hydrazides.
- Cyclization: The hydrazone undergoes cyclization with appropriate reagents (e.g., carbon disulfide or isocyanates) to form the oxadiazole ring.
- Purification: The product is purified using techniques like recrystallization or chromatography .
The applications of 5-cyclobutyl-1,3,4-oxadiazol-2-amine include:
- Pharmaceutical development: Its potential as a drug candidate for treating neurological disorders due to its enzyme inhibition properties.
- Research tool: Used in proteomics research and as a reference compound in studies involving oxadiazole derivatives .
Interaction studies have shown that 5-cyclobutyl-1,3,4-oxadiazol-2-amine can interact with various biological targets. These interactions may lead to significant pharmacological effects. For instance:
- Binding affinity studies: Assessing how well the compound binds to enzymes like acetylcholinesterase.
- In vitro assays: Evaluating its effects on cell lines to determine cytotoxicity and therapeutic potential .
Several compounds share structural similarities with 5-cyclobutyl-1,3,4-oxadiazol-2-amine. Here are some notable examples:
These compounds exhibit unique pharmacological profiles due to variations in their substituents and structures while sharing the core oxadiazole framework.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








